molecular formula C68H81O4P B3069118 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1359764-39-8

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B3069118
CAS No.: 1359764-39-8
M. Wt: 993.3 g/mol
InChI Key: XDXHWHCIFIGZGE-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic organophosphorus derivative characterized by a rigid pentacyclic framework, substituted with bulky tricyclohexylphenyl groups and an oxide-bound phosphorus atom. Its unique structure confers exceptional steric hindrance and electronic properties, making it a candidate for applications in asymmetric catalysis, materials science, and pharmaceutical intermediates.

Properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H81O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h19-22,35-50H,1-18,23-34H2,(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHWHCIFIGZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H81O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

993.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps, including the formation of the cyclic structures and the incorporation of the phosphorus and oxygen atoms. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while substitution reactions may result in the replacement of specific functional groups within the compound.

Scientific Research Applications

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may explore its potential therapeutic applications, while in industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of phosphorus and oxygen atoms within its structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates may interact with biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative insights:

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Weight LogP Solubility (mg/mL) Key Functional Groups Primary Applications
Target Compound ~1,200 8.2 <0.01 Phosphapentacyclo, tricyclohexyl Catalysis, Polymer Stabilizers
Tris(2,4,6-tricyclohexylphenyl)phosphine Oxide ~950 7.8 0.05 Tricyclohexylphenyl, P=O Ligand in Metal Complexes
12,14-Dioxa-13-phosphapentacyclo[12.8.0.0²,¹⁰.0³,⁸.0¹⁷,²²]Docosa-1(14),2(10),3,5,7,9,17,19,21-Nonaene ~1,100 7.9 <0.01 Phosphapentacyclo, dioxa Photocatalysis
Hederagenin (Natural Triterpenoid) 472.7 5.1 0.12 Hydroxy, Carboxylic Acid Anti-inflammatory Agents

Key Findings from Comparative Studies

Steric and Electronic Effects :
The target compound exhibits superior steric bulk compared to tris(2,4,6-tricyclohexylphenyl)phosphine oxide due to its extended pentacyclic core. This enhances its ability to stabilize low-coordinate metal centers in catalytic systems. However, its lower solubility (<0.01 mg/mL) limits its utility in aqueous environments .

Mechanism of Action (MOA) Parallels: Systems pharmacology analyses (e.g., BATMAN-TCM platform) reveal that compounds with shared scaffolds—such as the phosphapentacyclo framework—demonstrate overlapping protein-binding profiles.

Divergence from Natural Analogues: Unlike hederagenin, a triterpenoid with anti-inflammatory properties, the synthetic phosphapentacyclo compounds lack carboxylic acid groups, rendering them inert toward cyclooxygenase (COX) inhibition. This highlights the critical role of functional group diversity in biological activity .

Thermal and Oxidative Stability : Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 320°C, outperforming simpler phosphine oxides (e.g., tris-substituted derivatives, decomposition at 280°C). This stability is attributed to the rigid, cross-conjugated backbone .

Biological Activity

The compound 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS No. 1359764-39-8) is a complex phosphoric acid derivative characterized by its unique structural features and potential biological activities.

  • Molecular Formula: C68H81O4P
  • Molecular Weight: 993.3 g/mol
  • PubChem CID: 71527863

The compound features a phosphorous atom within a complex polycyclic framework which contributes to its biological activity.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential applications in medicinal chemistry and biochemistry:

  • Antioxidant Properties : Compounds with similar structural motifs have been shown to exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals.
  • Anticancer Activity : Some studies indicate that phosphoric acid derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The presence of the phosphoric acid group may confer the ability to inhibit certain enzymes involved in metabolic pathways.

Study on Antioxidant Activity

A study examining structurally similar compounds indicated that the introduction of tricyclohexylphenyl groups enhances the electron-donating capacity of the molecule, thereby improving its antioxidant potential. This could be relevant for applications in preventing oxidative stress-related diseases.

Anticancer Research

In vitro studies have shown that similar phosphoric acid derivatives can induce apoptosis in specific cancer cell lines (e.g., breast and prostate cancer). The proposed mechanism involves the activation of caspases leading to programmed cell death.

Enzyme Inhibition

Preliminary assays suggest that compounds with a phosphoric acid moiety can act as competitive inhibitors for enzymes such as acetylcholinesterase and certain kinases. This may open avenues for developing therapeutics for neurodegenerative diseases and cancer.

Data Tables

PropertyValue
CAS Number1359764-39-8
Molecular FormulaC68H81O4P
Molecular Weight993.3 g/mol
PubChem CID71527863
Biological ActivityMechanism
AntioxidantElectron donation to neutralize free radicals
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 2
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

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